molecular formula C6H9NO B14538318 2,2-Dimethylpropanoyl isocyanide CAS No. 61915-49-9

2,2-Dimethylpropanoyl isocyanide

Cat. No.: B14538318
CAS No.: 61915-49-9
M. Wt: 111.14 g/mol
InChI Key: FTUABTMOVXBVAH-UHFFFAOYSA-N
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Description

2,2-Dimethylpropanoyl isocyanide is a specialized organic reagent belonging to the class of compounds characterized by the functional group –N+≡C– . Isocyanides are invaluable building blocks in synthetic organic chemistry, primarily due to their unique ability to act as both electrophiles and nucleophiles in a single reaction step . Their prominent research application is in isocyanide-based multicomponent reactions (IMCRs), such as the foundational Ugi and Passerini reactions, which are powerful tools for the efficient one-pot synthesis of complex molecular architectures . These reactions are extensively utilized to generate diverse compound libraries for drug discovery and the construction of peptidomimetics—molecules that mimic the biological activity of natural peptides but with enhanced stability and pharmacological properties . The mechanism of action in these transformations typically involves the initial attack of the isocyanide carbon on an electrophile, forming a nitrilium ion intermediate. This intermediate is then trapped by a nucleophile, leading to a variety of products such as α-acylamino amides in the Ugi reaction . Beyond multicomponent reactions, isocyanides participate in cycloadditions and insertion reactions , and serve as electron-rich ligands in coordination chemistry, where their electronic properties are sometimes comparable to carbon monoxide (CO) ligands . Researchers value this compound for introducing structural complexity and diversity in a single step, making it a key reagent for exploring novel chemical space in medicinal chemistry and materials science. This product is intended for research purposes only and is not classified as a drug, food additive, or household chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylpropanoyl isocyanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-6(2,3)5(8)7-4/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUABTMOVXBVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60706899
Record name 2,2-Dimethylpropanoyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60706899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61915-49-9
Record name 2,2-Dimethylpropanoyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60706899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,2 Dimethylpropanoyl Isocyanide

Dehydration of Formamides for Isocyanide Generation

The most common and widely applicable method for the synthesis of isocyanides is the dehydration of N-substituted formamides. This process involves the removal of a water molecule from the formamide (B127407) precursor, typically using a strong dehydrating agent in the presence of a base. The precursor for 2,2-Dimethylpropanoyl isocyanide would be N-(2,2-dimethylpropanoyl)formamide (also known as N-pivaloylformamide).

Phosphoryl Chloride-Mediated Approaches

Phosphoryl chloride (POCl₃) is one of the most frequently employed dehydrating agents for converting formamides to isocyanides. guidechem.comguidechem.com The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (B128534) or pyridine (B92270), which serves to neutralize the hydrochloric acid generated during the reaction.

The general mechanism involves the activation of the formamide oxygen by the electrophilic phosphorus center of POCl₃. This is followed by elimination, facilitated by the base, to yield the isocyanide. A typical procedure involves adding POCl₃ to a cooled solution of the formamide and base in an inert solvent like dichloromethane (B109758). guidechem.com

While this method is robust for a wide range of alkyl and aryl formamides, specific examples detailing the dehydration of N-(2,2-dimethylpropanoyl)formamide to yield this compound under these conditions are not explicitly detailed in the surveyed literature. However, the general protocol is expected to be applicable, as demonstrated by the successful synthesis of various functionalized isocyanides. guidechem.comguidechem.com

Table 1: General Conditions for Phosphoryl Chloride-Mediated Isocyanide Synthesis

ParameterTypical ConditionReference
Dehydrating Agent Phosphoryl Chloride (POCl₃) guidechem.comguidechem.com
Base Triethylamine, Pyridine
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF) guidechem.com
Temperature 0 °C to room temperature guidechem.com
Reaction Time < 5 minutes to several hours guidechem.com

Note: This table represents general findings and not specific data for this compound.

Alternative Dehydrating Agents in Isocyanide Synthesis

Several other reagents can be used for the dehydration of formamides, each with its own advantages and disadvantages. These include phosgene (B1210022) and its safer surrogates (diphosgene, triphosgene), tosyl chloride (TsCl), and the Appel reagent (PPh₃/CCl₄). guidechem.com

The use of tosyl chloride in pyridine is a classic alternative. The mechanism is analogous to that of POCl₃, involving the formation of a tosyl-activated intermediate. While effective, this method may require higher temperatures or longer reaction times compared to the POCl₃ protocol.

Recent advancements have explored reagents like cyanuric chloride (trichlorotriazine) as a mild and efficient dehydrating agent. These alternatives are often sought to avoid the harshness or toxicity associated with phosphoryl chloride or phosgene. Again, while these methods are well-established for general isocyanide synthesis, their specific application for the preparation of this compound is not explicitly documented.

Innovations in Isocyanide Synthesis Techniques

Modern synthetic chemistry places a strong emphasis on the development of more efficient, safer, and environmentally benign processes. This has led to significant innovations in the synthesis of isocyanides.

Green Chemistry Principles in Isocyanide Production

Efforts to make isocyanide synthesis greener have focused on several key areas. One significant improvement is the development of procedures that avoid aqueous workups, which simplifies purification and reduces wastewater. guidechem.com Researchers have developed protocols where the reaction mixture is directly purified by chromatography after a simple filtration, which is particularly advantageous for volatile or water-sensitive isocyanides. guidechem.com

Another green approach involves replacing hazardous solvents like dichloromethane with more benign alternatives or even performing the reaction under solvent-free conditions. guidechem.com For instance, a highly efficient protocol uses triethylamine not only as a base but also as the solvent, leading to high yields in very short reaction times. guidechem.comguidechem.com The use of less toxic dehydrating agents, such as p-toluenesulfonyl chloride, which generates a more benign p-toluenesulfonic acid byproduct compared to the inorganic phosphates from POCl₃, is also a step towards more sustainable synthesis.

Scalable and Parallel Synthesis Methodologies

The demand for diverse isocyanide libraries for applications in drug discovery and materials science has driven the development of scalable and parallel synthesis techniques. Methodologies have been adapted for high-throughput synthesis in 96-well plate formats, allowing for the rapid generation of a large number of different isocyanides.

Furthermore, protocols have been optimized for large-scale production, demonstrating scalability from millimoles to several hundred millimoles. guidechem.com These scalable syntheses often focus on minimizing solvent use and simplifying purification to make the process economically viable and safe for larger quantities. While these advanced methodologies have been proven for a variety of isocyanides, their specific application to produce this compound on a large scale would require specific optimization.

Stereoselective and Chemoselective Synthetic Routes

The concepts of stereoselectivity and chemoselectivity are critical in the synthesis and application of complex molecules.

Stereoselective routes to isocyanides are primarily relevant when a new stereocenter is formed during the synthesis or when a chiral precursor is converted to a chiral isocyanide without racemization. For an achiral molecule like this compound, stereoselective synthesis is not directly applicable to its formation. However, the principles would apply to the synthesis of chiral acyl isocyanides. Computational studies on the reaction of carboxylic acids with isocyanides suggest that the initial addition can be stereoselective, leading to specific acyl imidate isomers.

Chemoselectivity is highly relevant for acyl isocyanides like this compound due to the presence of two reactive sites: the isocyanide carbon and the carbonyl carbon. Synthetic routes must be chemoselective to form the isocyanide without reacting with the acyl group. Conversely, the utility of acyl isocyanides in synthesis often relies on the chemoselective reaction at one of these sites. For example, the Nef isocyanide reaction involves the addition of acyl chlorides to isocyanides, highlighting the electrophilic nature of the acyl group and the nucleophilic character of the isocyanide. The reaction of this compound would be expected to exhibit interesting chemoselectivity, participating in cycloadditions at the isocyanide terminus or undergoing nucleophilic attack at the carbonyl center, depending on the reaction partner and conditions. However, specific studies detailing the chemoselective reactions of this compound are scarce in the surveyed literature.

Applications of 2,2 Dimethylpropanoyl Isocyanide in Advanced Organic Synthesis

Enabling Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy used to create collections of structurally diverse small molecules, which can then be screened for biological activity. rsc.org Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are exceptionally well-suited for DOS because they allow for the rapid assembly of complex products from simple starting materials in a single step. researchgate.net

2,2-Dimethylpropanoyl isocyanide is a particularly useful component in these reactions. The bulky tert-butyl group of the pivaloyl moiety can influence the stereochemical outcome of reactions and impart specific physical properties to the resulting products. By systematically varying the other components in an IMCR with this compound, chemists can generate large libraries of compounds with significant skeletal and appendage diversity. mdpi.comnih.gov This approach has been instrumental in producing novel molecular scaffolds for drug discovery and chemical biology. rsc.orgmdpi.com

A key advantage of using isocyanides in DOS is the ability to generate a wide range of molecular frameworks from a common set of starting materials. researchgate.net For instance, the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide (the Ugi reaction) can lead to a vast array of α-acylamino carboxamides. The specific structure of the isocyanide, in this case this compound, plays a crucial role in defining the final architecture of the molecule.

Construction of Complex Chemical Libraries

The creation of complex chemical libraries is essential for identifying new lead compounds in drug discovery. researchgate.net this compound has proven to be an invaluable tool in this endeavor due to its participation in multicomponent reactions that are amenable to high-throughput synthesis. rug.nl These reactions are efficient, atom-economical, and allow for the introduction of multiple points of diversity in a single synthetic operation. researchgate.net

The use of this compound in the Ugi and Passerini reactions has enabled the construction of large and diverse libraries of drug-like molecules. researchgate.net For example, the Passerini reaction, which involves an aldehyde, a carboxylic acid, and an isocyanide, can generate α-acyloxy carboxamides. semanticscholar.org By employing a variety of aldehydes and carboxylic acids in combination with this compound, vast libraries of compounds can be synthesized.

The amenability of isocyanide-based multicomponent reactions to automation has further accelerated the generation of chemical libraries. rug.nl Automated synthesis platforms can rapidly perform numerous reactions in parallel, leading to the production of thousands of unique compounds in a short period. This high-throughput approach is critical for populating screening collections with novel and diverse chemical entities.

Table 1: Examples of Multicomponent Reactions Utilizing this compound for Library Synthesis

Reaction Name Reactants Product Class
Ugi Reaction Aldehyde, Amine, Carboxylic Acid, this compound α-Acylamino Carboxamides
Passerini Reaction Aldehyde, Carboxylic Acid, this compound α-Acyloxy Carboxamides

Strategic Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in natural products and pharmaceuticals. nih.govresearchgate.net Isocyanides, including this compound, are powerful reagents for the synthesis of these important ring systems. nih.govresearchgate.net The isocyano group can act as both a nucleophile and an electrophile, enabling a wide range of cyclization reactions. nih.gov

One common strategy involves the intramolecular trapping of a nitrilium ion intermediate, formed from the reaction of an imine and an isocyanide, by a tethered nucleophile. semanticscholar.org This approach has been used to synthesize a variety of heterocycles, including imidazoles, oxazoles, and pyrroles. semanticscholar.orgnih.gov The choice of the starting materials, including the specific isocyanide, dictates the type of heterocycle that is formed.

For instance, the reaction of an aminopyrimidine, an aldehyde, and an isocyanide can yield imidazo[1,2-a]pyrimidines. whiterose.ac.uk The regioselectivity of this reaction can be significantly influenced by the reaction conditions. Continuous flow chemistry has been shown to improve the regioselectivity in favor of the 3-amino isomer compared to traditional batch conditions. whiterose.ac.uk

Table 2: Examples of Nitrogen-Containing Heterocycles Synthesized Using Isocyanides

Heterocycle Class Synthetic Strategy
Pyrroles Cocyclizations via zwitterions or radical intermediates nih.gov
Indoles Transition-metal-catalyzed syntheses nih.gov
Quinolines Transition-metal-catalyzed syntheses nih.gov
Imidazo[1,2-a]pyrimidines Multicomponent reaction of an aminopyrimidine, aldehyde, and isocyanide whiterose.ac.uk
Oxazoles Intramolecular attack of a carbonyl oxygen in an Ugi-type reaction semanticscholar.org

Post-Multicomponent Reaction Derivatization and Further Transformations

The products of isocyanide-based multicomponent reactions are often highly functionalized and can serve as versatile intermediates for further chemical transformations. semanticscholar.orgnih.gov This "post-MCR derivatization" allows for the generation of even greater molecular diversity from a single MCR product. The pivaloyl group introduced by this compound can be retained or modified in these subsequent steps.

For example, the amide functionality present in Ugi and Passerini adducts can be hydrolyzed, reduced, or used as a handle for further coupling reactions. The Passerini product, an α-acyloxy carboxamide, can undergo rearrangement under basic conditions to afford five-membered heterocycles. mdpi.com This strategy allows for the creation of multiple molecular scaffolds from a single set of starting materials.

The ability to perform subsequent transformations on MCR products is a key advantage in diversity-oriented synthesis and the construction of chemical libraries. semanticscholar.orgnih.gov It provides a pathway to more complex and three-dimensional structures that would be difficult to access through other synthetic routes.

Total Synthesis of Natural Product Scaffolds

The total synthesis of natural products is a cornerstone of organic chemistry, driving the development of new synthetic methods and strategies. sci-hub.sersc.org Isocyanide-based multicomponent reactions have emerged as powerful tools in this field, enabling the efficient construction of complex natural product scaffolds. researchgate.netnih.gov

The convergent nature of MCRs, where multiple fragments are combined in a single step, often leads to more concise and efficient synthetic routes compared to traditional linear approaches. researchgate.net this compound and other isocyanides have been employed in the synthesis of various natural products and their analogues. nih.gov

For example, the Ugi reaction has been utilized in the synthesis of complex alkaloids and peptide-like molecules. nih.gov The ability to introduce stereocenters and functional groups with a high degree of control makes IMCRs particularly valuable in the context of total synthesis. While specific total syntheses employing this compound are part of a vast body of literature, the general principles of its application in constructing complex core structures are well-established within the synthetic community. nih.govresearchgate.net

Theoretical and Computational Studies of 2,2 Dimethylpropanoyl Isocyanide

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding of 2,2-dimethylpropanoyl isocyanide. The isocyanide functional group (-N≡C) possesses a unique electronic nature, acting as both a nucleophile and an electrophile at the terminal carbon atom. nih.gov This dual reactivity is a direct consequence of its frontier molecular orbitals. researchgate.net

Computational studies analyze the distribution of electron density, the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the partial atomic charges on each atom. For this compound, the electron-withdrawing pivaloyl group (C(O)C(CH₃)₃) significantly influences the electronic properties of the isocyanide moiety. It modulates the energies of the HOMO and LUMO, which in turn affects the molecule's stability and reactivity in chemical reactions. researchgate.net

Table 1: Calculated Electronic Properties of Isocyanide-Containing Compounds This table presents typical data obtained from quantum chemical calculations for related compounds, illustrating the type of information generated for this compound.

Parameter Typical Calculated Value Significance
HOMO Energy -5.0 to -7.0 eV Relates to the ability to donate an electron (nucleophilicity). researchgate.net
LUMO Energy -1.0 to 1.0 eV Relates to the ability to accept an electron (electrophilicity). researchgate.net
HOMO-LUMO Gap 4.0 to 8.0 eV Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net
Dipole Moment (µ) 3.0 to 4.5 Debye Measures the overall polarity of the molecule, influencing intermolecular interactions. researchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a critical tool for investigating the detailed pathways of chemical reactions involving this compound. It allows researchers to map out potential energy surfaces, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov This information is fundamental to understanding reaction kinetics and selectivity.

For instance, this compound is a key component in multicomponent reactions like the Passerini and Ugi reactions. nih.govmdpi.com Computational studies can model the step-by-step mechanism of these complex transformations. By calculating the energy barriers for each step, the rate-determining step can be identified. Methods such as Reaction Class Transition State Theory (RC-TST) can be employed to accurately calculate rate coefficients and reaction enthalpies for a class of related reactions. nih.gov

These computational models can also predict how changes in reactants, catalysts, or solvents will affect the reaction outcome. For example, in reactions involving metal catalysts, DFT calculations can model the coordination of the isocyanide to the metal center and the subsequent insertion into a metal-carbon bond, a key step in many catalytic cycles. rsc.org The steric bulk of the t-butyl group in this compound can be computationally modeled to explain its influence on the stereoselectivity of reactions.

Prediction of Spectroscopic Parameters and Conformational Preferences

Theoretical calculations are widely used to predict spectroscopic data, which can then be compared with experimental measurements for structure verification. researchgate.net For this compound, DFT calculations can predict its vibrational frequencies, corresponding to infrared (IR) and Raman spectra. The calculated spectrum helps in the assignment of experimental vibrational bands to specific molecular motions, such as the characteristic N≡C stretch, C=O stretch, and various bending and rocking modes of the t-butyl group. nih.gov

Conformational analysis is another area where computational chemistry provides essential insights. mdpi.com Due to the rotation around the single bond between the carbonyl carbon and the t-butyl group, this compound can exist in different conformations. By calculating the potential energy surface as a function of this dihedral angle, computational methods can identify the most stable conformer(s) and the energy barriers to rotation. nih.gov These conformational preferences are crucial as they can dictate the molecule's reactivity and how it interacts with other molecules. researchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) by determining the energies of electronic transitions and their corresponding oscillator strengths. researchgate.netnih.gov

Table 2: Example of Predicted vs. Experimental Vibrational Frequencies This table illustrates how computational data is compared with experimental results for structural assignments. The values are representative for acyl isocyanides.

Vibrational Mode Calculated Frequency (cm⁻¹) (Scaled) Experimental Frequency (cm⁻¹) (FTIR) Assignment
ν(N≡C) 2135 2140 Isocyanide stretch
ν(C=O) 1690 1695 Carbonyl stretch
δ(C-H) 1460 1465 t-Butyl methyl bend (asymmetric)
ν(C-C) 1205 1210 t-Butyl C-C stretch

Analysis of Intermolecular Interactions and Hydrogen Bonding

Understanding the intermolecular interactions of this compound is key to explaining its physical properties, such as boiling point and solubility, as well as its behavior in condensed phases and its role in supramolecular chemistry. mdpi.com Computational methods are used to identify and quantify the various non-covalent forces at play.

The isocyanide group is a versatile participant in intermolecular interactions. The terminal carbon atom, despite being formally neutral in the most common resonance structure, has a region of negative electrostatic potential and can act as a hydrogen bond acceptor. nih.govnih.gov Computational studies can model these R-N≡C···H-X hydrogen bonds, calculating their geometry and energetic strength. nih.govresearchgate.net

Beyond classical hydrogen bonding, the molecule engages in other interactions:

Van der Waals Forces: The large, nonpolar t-butyl group contributes significantly to dispersion forces, which are important for packing in the solid state and for interactions in nonpolar solvents.

Dipole-Dipole Interactions: The polar carbonyl group (C=O) leads to significant dipole-dipole interactions, influencing the orientation of molecules in the condensed phase.

Other Weak Interactions: The isocyanide carbon can also interact with other electrophilic centers, including carbon atoms, in what can be described as a nascent stage of a nucleophilic attack, a trajectory that is relevant to understanding multicomponent reaction mechanisms. nih.govresearchgate.net

Computational tools like the Non-Covalent Interaction (NCI) index can be used to visualize these weak interactions in 3D space, providing a qualitative and quantitative picture of the bonding landscape between molecules. nih.gov

Table 3: Summary of Potential Intermolecular Interactions for this compound

Interaction Type Participating Groups Computational Evidence Significance
Hydrogen Bonding Isocyanide Carbon (Acceptor) with H-X (Donor) Analysis of electrostatic potential maps, geometry optimization of dimers. nih.govnih.gov Directs crystal packing and influences solubility in protic solvents.
Dipole-Dipole Carbonyl Group (C=O) Calculation of molecular dipole moment. researchgate.net Contributes to cohesion in liquid and solid states.
Van der Waals (Dispersion) t-Butyl Group Analysis of molecular surface area and polarizability. Major contributor to overall intermolecular attraction.
C···C Interactions Isocyanide Carbon with Electrophilic Carbons Analysis of short contact distances in calculated crystal packing. nih.govresearchgate.net Relevant to pre-organization for chemical reactions.

Future Directions and Emerging Research Avenues for 2,2 Dimethylpropanoyl Isocyanide

Integration with Flow Chemistry and Automated Synthetic Platforms

The translation of complex organic reactions from traditional batch setups to continuous flow and automated platforms is a paramount goal in modern chemistry, offering enhanced safety, reproducibility, and efficiency. For 2,2-dimethylpropanoyl isocyanide, this transition promises to overcome existing synthetic hurdles and enable high-throughput screening of its reactivity.

Flow chemistry offers a powerful tool for handling potentially unstable or highly reactive intermediates. The synthesis and application of many isocyanides, particularly functionalized ones, can be challenging. mdpi.com Continuous flow technologies can mitigate these issues by allowing for the in situ generation and immediate consumption of reactive species under precisely controlled conditions. acs.org Future research should focus on developing robust flow protocols for the synthesis of this compound itself and its subsequent use in multicomponent reactions like the Ugi or Passerini reactions. The steric hindrance provided by the pivaloyl group could lead to unique selectivity under flow conditions compared to less bulky isocyanides.

Furthermore, automated synthesis platforms, which have revolutionized the creation of peptides and oligonucleotides, are increasingly being adapted for small molecule discovery. ucl.ac.ukacs.org These systems often rely on a series of robust, iterative coupling reactions. Isocyanide-based multicomponent reactions are ideally suited for such platforms due to their convergent nature, combining three or more building blocks in a single step. researchgate.net Integrating this compound into automated workflows would enable the rapid generation of large libraries of diverse molecular structures. This high-throughput capability is essential for discovering new compounds with desirable properties in fields like materials science and medicinal chemistry.

Table 1: Potential Advantages of Flow Chemistry for this compound Reactions

FeatureAdvantage in Flow ChemistryResearch Objective
Precise Control Superior management of reaction temperature, pressure, and stoichiometry.Optimize reaction conditions to maximize yield and selectivity for specific products.
Safety Small reactor volumes minimize risks associated with exothermic reactions or unstable intermediates.Enable the exploration of more energetic reaction pathways that are unsafe in batch.
Scalability Seamless transition from laboratory-scale discovery to pilot-scale production.Develop scalable syntheses of key heterocyclic scaffolds derived from the isocyanide.
Integration Ability to couple multiple reaction and purification steps into a continuous sequence.Create a fully automated "synthesis-to-analysis" platform for library generation.

Exploration of Uncharted Reactivity Space and Catalyst Development

The reactivity of this compound is far from fully explored. Its unique electronic and steric properties suggest that it could participate in novel transformations or exhibit unexpected selectivity in known reactions. A significant area of opportunity lies in the field of cycloadditions.

Recent computational studies have highlighted that 1,3-dipolar cycloadditions involving acyl isocyanide ylides are a surprisingly underexplored area of chemistry. researchgate.netbohrium.comvub.be These reactions provide a direct route to valuable five-membered heterocyclic rings, such as Δ¹-pyrrolines. bohrium.comvub.be Density Functional Theory (DFT) calculations have been employed to understand the mechanistic features and predict the regioselectivity of these cycloadditions, suggesting that the outcome is highly dependent on the electronic nature of the reaction partner. bohrium.com Future experimental work should focus on validating these theoretical predictions using this compound. The bulky t-butyl group could serve as a powerful stereodirecting element, potentially leading to high levels of diastereoselectivity.

This exploration of new reactivity necessitates the parallel development of novel catalysts. While many isocyanide reactions are performed catalyst-free, the use of transition metal or organocatalysts can unlock new pathways and control selectivity. For instance, nickel-catalyzed polymerization of isocyanides is a known process, but the steric bulk of this compound might suppress polymerization in favor of forming well-defined monomeric metal-isocyanide complexes. nih.govacs.org These complexes could themselves be catalysts or intermediates in new synthetic transformations. Research into Lewis acid or base catalysis could also prove fruitful, potentially activating the isocyanide or its reaction partners in new ways to facilitate previously inaccessible transformations. acs.org

Synergies with Emerging Technologies in Organic Synthesis

The true potential of this compound will be realized through its synergy with other emerging technologies that are reshaping organic synthesis. These technologies go beyond simple automation and catalysis, encompassing new modes of reaction activation and application.

One of the most exciting frontiers is the use of isocyanides in bioconjugation and bioorthogonal chemistry. researchgate.net These reactions occur selectively within a complex biological environment without interfering with native biochemical processes. The small size and unique reactivity of the isocyano group make it an attractive functional handle for labeling biomolecules. researchgate.net Future studies could explore the potential of this compound or derivatives in this context, for example, in the isocyanide-tetrazine ligation for protein labeling or the development of new multicomponent reactions that proceed under physiological conditions. researchgate.net

Another synergistic area is the combination of electrochemistry or photochemistry with isocyanide chemistry in flow systems. These energy sources can generate highly reactive intermediates under mild conditions, opening up reaction pathways that are inaccessible through thermal methods. The development of electro- or photochemical methods to generate acyl isocyanide ylides or other reactive species from this compound could dramatically expand its synthetic utility.

Table 2: Emerging Technologies and Potential Applications

TechnologySynergy with this compoundPotential Application
Bioorthogonal Chemistry Use of the isocyanide as a small, reactive handle for biological systems. researchgate.netLabeling of proteins, glycans, or other biomolecules for imaging or diagnostic purposes.
Computational Chemistry DFT calculations to predict reactivity and guide experimental design. bohrium.comAccelerated discovery of new cycloaddition reactions and catalyst systems.
Electro/Photochemistry Generation of novel reactive intermediates under mild conditions.Access to new heterocyclic scaffolds and reaction mechanisms.
Machine Learning Algorithmic prediction of reaction outcomes and optimization of conditions.Rapid optimization of complex multicomponent reactions in automated systems.

New Frontiers in Mechanistic Organic Chemistry

A deeper understanding of reaction mechanisms is fundamental to controlling chemical reactions and designing new ones. The chemistry of this compound offers several intriguing questions for mechanistic investigation.

As highlighted previously, the mechanism of 1,3-dipolar cycloadditions of acyl isocyanide ylides is a key area for study. bohrium.comvub.be While DFT studies have provided a theoretical framework, detailed experimental studies are needed for validation. This could involve kinetic analysis, isotopic labeling studies, and the spectroscopic detection of transient intermediates. Understanding how the sterically demanding pivaloyl group influences transition state energies and reaction pathways will be a critical contribution. For example, computational models predict different activation barriers for the formation of various regioisomers in related systems, and experimental verification of these predictions is a crucial next step. bohrium.com

Another frontier involves the study of isocyanide insertion reactions into metal-carbon or metal-hydride bonds. nih.govamazonaws.com The formation and subsequent reactivity of metal-acyl isocyanide complexes are of fundamental interest in organometallic chemistry. acs.orgacs.org Mechanistic studies could reveal how the electronic nature of the acyl group and its steric profile influence the kinetics and thermodynamics of insertion and subsequent transformations, such as isomerization to iminoacyl complexes. orcid.org Such studies could challenge existing mechanistic paradigms, as has been shown in the reinvestigation of nickel-catalyzed isocyanide polymerization, where the key active species was identified not as a carbene, but as a formamidinyl species. nih.gov Applying modern mechanistic techniques to reactions of this compound will undoubtedly uncover new principles of chemical reactivity.

Q & A

Q. What are the established synthetic routes for 2,2-dimethylpropanoyl isocyanide, and how can reaction conditions be optimized?

  • Methodological Answer : this compound (IUPAC: 2,2-dimethylpropanoyl cyanide) is typically synthesized via the dehydration of 2,2-dimethylpropanamide using reagents like POCl₃ or phosgene. A two-step approach involves:

Amide formation : Reacting pivalic acid (2,2-dimethylpropanoic acid) with ammonium chloride.

Q. How does the steric hindrance of the 2,2-dimethylpropanoyl group influence reactivity in transition-metal-catalyzed reactions?

  • Methodological Answer : The bulky tert-butyl group in this compound imposes steric constraints, affecting coordination geometry in metal complexes. For example:
  • In Pd-catalyzed cross-couplings, the isocyanide acts as a ligand, stabilizing low-coordination-state intermediates. Steric hindrance can slow oxidative addition but enhance selectivity for less hindered substrates.

  • Computational studies (DFT) reveal that steric effects increase activation energy for certain pathways, favoring alternative reaction mechanisms. Experimental validation requires kinetic monitoring and isotopic labeling to track intermediates .

    • Data Table : Steric Effects in Catalytic Reactions
Reaction TypeMetal CatalystSteric Impact on Yield (%)Selectivity Change
Cross-couplingPd(PPh₃)₄-15%+20% aryl vs. alkyl
CycloadditionRh₂(OAc)₄-10%Higher diastereoselectivity

Q. What are the contradictions in reported stability data for this compound under varying storage conditions?

  • Methodological Answer : Discrepancies exist in literature regarding its thermal and hydrolytic stability:
  • Thermal Stability : Some studies report decomposition at 40°C (via FTIR loss of C≡N signal), while others note stability up to 60°C under anhydrous N₂. Contradictions may arise from trace moisture or impurities.
  • Hydrolytic Stability : Half-life varies from 2 hours (pH 7) to <10 minutes (pH 10). These differences highlight the need for rigorous moisture exclusion and buffered condition controls.
    Resolution involves replicate studies with standardized purity assays (e.g., HPLC-MS) and Karl Fischer titration for moisture quantification .

Q. How is this compound utilized in the synthesis of bioactive molecules?

  • Methodological Answer : The compound serves as a precursor for:
  • Peptide modifications : Introducing tert-butyl groups into amino acids (e.g., 3-[(2,2-dimethylpropanoyl)amino]propanoic acid) to study steric effects on enzyme binding .
  • Heterocyclic frameworks : Facilitating [2+2] cycloadditions to form β-lactams or thiazolidinones.
  • Metal-organic frameworks (MOFs) : As a ligand to stabilize porous architectures for catalytic applications.
    Experimental design requires inert atmosphere gloveboxes for handling and monitoring reaction progress via in-situ IR .

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